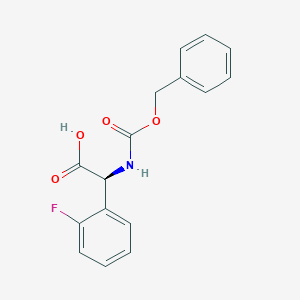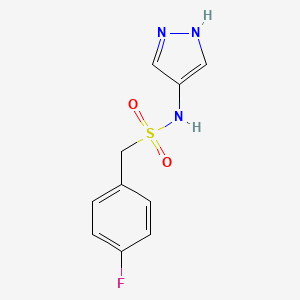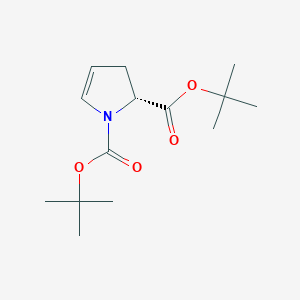
1-(2,5-Dimethoxyphenyl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)cyclopropane-1-carbonitrile is a chemical compound that features a cyclopropane ring substituted with a 2,5-dimethoxyphenyl group and a nitrile group
Métodos De Preparación
The synthesis of 1-(2,5-Dimethoxyphenyl)cyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using the Simmons–Smith reaction, which employs diiodomethane and a zinc-copper couple . Another method is the Corey–Chaykovsky cyclopropanation, which uses sulfur ylides . Industrial production methods often involve the use of palladium-catalyzed reactions and selective decarboxylation of 1-cyanocyclopropane-1-carboxylates .
Análisis De Reacciones Químicas
1-(2,5-Dimethoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common reagents used in these reactions include palladium catalysts, sulfur ylides, and strong oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The nitrile group can act as an electrophile, facilitating nucleophilic attack and subsequent transformations .
Comparación Con Compuestos Similares
1-(2,5-Dimethoxyphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: This compound features a pyrrole ring instead of a cyclopropane ring.
1-(2-methoxyphenyl)cyclopropane-1-carbonitrile: This compound has a single methoxy group instead of two.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-14-9-3-4-11(15-2)10(7-9)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
LHSCSFAJIIBMNO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B12438188.png)



![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)


![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)
![Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)

![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)



